N-Tosylbenzamide
Description
Contextualization within Amide and Sulfonamide Chemistry
N-Tosylbenzamide, with the chemical formula C₁₄H₁₃NO₃S, integrates two fundamental functional groups in organic chemistry: the amide and the sulfonamide. chemscene.com The amide linkage is a ubiquitous motif in biologically active molecules, including peptides and pharmaceuticals. The sulfonamide group, famously present in sulfa drugs, is also a key component in a wide array of therapeutic agents and functional materials. The combination of these two groups within the this compound structure results in a molecule with distinct chemical properties. The tosyl group (4-toluenesulfonyl) acts as a strong electron-withdrawing group, influencing the reactivity of the adjacent amide nitrogen and the benzoyl moiety. This electronic feature is central to its utility in various chemical transformations.
The synthesis of this compound and its derivatives is typically achieved through the reaction of a substituted benzoyl chloride with a sulfonamide, such as 4-methylbenzenesulfonamide, in the presence of a base. Another reported method involves a microwave-assisted palladium-catalyzed carbonylation reaction between aryl halides and sulfonamides. nih.gov
Significance as a Privileged Scaffold or Precursor in Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for the development of new bioactive compounds. nih.govnih.govufrj.br this compound has gained recognition as such a scaffold due to its ability to be elaborated into a variety of more complex structures. Its true value in organic synthesis, however, lies in its role as a precursor, particularly through the function of the N-tosylcarboxamide group as a directing group in C-H activation reactions. researchgate.netmdpi.com
Directing groups are molecular fragments that position a catalyst in close proximity to a specific C-H bond, enabling its selective functionalization. The N-tosylcarboxamide group has proven to be a highly effective directing group for the ortho-functionalization of the benzoyl ring. researchgate.net This has allowed for the introduction of various substituents at the ortho position, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution reactions.
Evolution of Research Interest in this compound Chemistry
Initial interest in this compound and related structures was often in the context of developing new synthetic methodologies for amides and sulfonamides. However, the last few decades have witnessed a significant shift in research focus. The advent of transition metal-catalyzed C-H functionalization has propelled this compound to the forefront of synthetic innovation.
Researchers have extensively explored the use of this compound derivatives in palladium-catalyzed reactions to introduce a range of functional groups at the ortho-position of the aromatic ring. researchgate.net These reactions often proceed under mild conditions and exhibit broad substrate scope, making them highly attractive for synthetic applications. More recently, the scope has expanded to include other transition metals like ruthenium and rhodium, enabling novel transformations such as allenylation and annulation reactions. researchgate.netrsc.org This evolution demonstrates the enduring and expanding utility of the this compound scaffold in addressing contemporary challenges in organic synthesis.
Interactive Data Table: Properties of this compound Derivatives
| Compound Name | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| This compound | C₁₄H₁₃NO₃S | --- | ¹H NMR (DMSO-d₆): δ 12.50 (s, 1H), 7.88 (d, 2H), 7.85 (dd, 2H), 7.64-7.58 (m, 1H), 7.50-7.46 (m, 2H), 7.44 (dd, 2H), 2.39 (s, 3H) | |
| 2-Benzyl-N-tosylbenzamide | C₂₁H₁₉NO₃S | 156–157 | ¹H NMR (CDCl₃): δ 2.44 (s, 3H), 4.05 (s, 2H), 6.90–6.99 (m, 2H), 7.08–7.27 (m, 5H), 7.27–7.46 (m, 4H), 7.93 (d, 2H), 8.44 (s, 1H) | acs.org |
| 2-(4-Methoxybenzyl)-N-tosylbenzamide | C₂₂H₂₁NO₄S | 136–137 | ¹H NMR (CDCl₃): δ 2.47 (s, 3H), 3.76 (s, 3H), 4.01 (s, 2H), 6.66–6.72 (m, 2H), 6.85–6.91 (m, 2H), 7.20–7.24 (m, 1H), 7.26 (s, 1H), 7.29–7.45 (m, 4H), 7.95–8.00 (m, 2H), 8.11 (s, 1H) | acs.org |
| 2-Fluoro-N-tosylbenzamide | C₁₄H₁₂FNO₃S | 97-99 | ¹H NMR (CDCl₃): δ 9.04 (br, 1H), 8.05-7.94 (m, 3H), 7.58-7.54 (m, 1H), 7.35 (d, 2H), 7.30-7.22 (m, 1H), 7.18-7.11 (m, 1H), 2.43 (s, 3H) | rsc.org |
| 2-Methoxy-N-tosylbenzamide | C₁₅H₁₅NO₄S | 92-94 | ¹H NMR (CDCl₃): δ 10.4 (s, 1H), 8.06-8.02 (m, 3H), 7.54-7.48 (m, 1H), 7.33 (d, 2H), 7.06-6.98 (m, 2H), 4.03 (s, 3H), 2.41 (s, 3H) | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFNRQZMRIAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064527 | |
| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
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Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-74-0 | |
| Record name | N-Tosylbenzamide | |
| Source | CAS Common Chemistry | |
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| Record name | Benzamide, N-((4-methylphenyl)sulfonyl)- | |
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| Record name | 6971-74-0 | |
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| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
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| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
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| Record name | N-[(p-tolyl)sulphonyl]benzamide | |
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Synthetic Methodologies for N Tosylbenzamide and Its Derivatives
Direct Amidation and Sulfonamidation Routes
Direct routes to N-tosylbenzamides often involve the formation of the amide bond through condensation reactions or the transformation of other amides via transamidation. Additionally, reductive methodologies provide alternative pathways to these valuable compounds.
Condensation Reactions
Condensation reactions represent a fundamental approach to the synthesis of N-tosylbenzamides. A common method involves the reaction of a carboxylic acid derivative, such as a benzoyl chloride, with a sulfonamide. For instance, 4-nitro-N-tosylbenzamide can be synthesized by reacting nitrobenzoyl chloride with toluenesulfonamide. nih.gov
Another example is the acid-catalyzed condensation of benzamide (B126) with glyoxal, which, depending on the reaction conditions and catalysts like p-toluenesulfonic acid (PTSA), can lead to a variety of complex products. mdpi.com While not a direct synthesis of a simple N-tosylbenzamide, these reactions highlight the principles of amide formation through condensation.
Transamidation Reactions of Activated Amides
Transamidation has emerged as a powerful tool for the synthesis of amides, including this compound derivatives. This method involves the exchange of the amine portion of an amide with another amine. N-tosylbenzamides are often used as "activated amides" in these reactions, facilitating the cleavage of the C-N bond.
Transition metal-free transamidation offers an attractive alternative to metal-catalyzed methods, often proceeding under mild conditions. organic-chemistry.org For example, N-phenyl-N-tosylbenzamide can undergo transamidation with various amines in the presence of triethylamine (B128534) in dichloromethane (B109758) at room temperature, affording the corresponding benzamides in high yields. amazonaws.com This protocol demonstrates broad substrate scope, with amines such as benzylamine (B48309) and isopropylamine (B41738) reacting efficiently. amazonaws.com
A general procedure for this transformation involves reacting the this compound substrate with an excess of the amine and triethylamine in a suitable solvent like dichloromethane. amazonaws.com The reaction's success is attributed to the electron-withdrawing nature of the tosyl group, which activates the amide bond towards nucleophilic attack.
Table 1: Examples of Transition Metal-Free Transamidation of N-Phenyl-N-tosylbenzamide Data based on a representative experimental procedure. amazonaws.com
| Amine | Product | Yield (%) |
| Benzylamine | N-Benzylbenzamide | 95 |
| Isopropylamine | N-Isopropylbenzamide | 93 |
| Dimethylamine | N,N-Dimethylbenzamide | 94 |
Strong bases, particularly sodium hexamethyldisilazide (NaHMDS), play a crucial role in certain transamidation reactions, especially in Claisen-type condensations involving two different amides. sci-hub.se In these reactions, N-phenyl-N-tosylbenzamide derivatives can react with enolizable amides, such as N-methyl pyrrolidinone or N,N-dimethyl acetamide, in the presence of NaHMDS to produce β-ketoamides. sci-hub.seresearchgate.net
The choice of base and solvent is critical for the success of these reactions. While bases like LiOt-Bu, NaOt-Bu, and KOt-Bu were found to be ineffective, NaHMDS in diethyl ether (Et2O) provided the best results. sci-hub.se The optimized conditions typically involve reacting N-phenyl-N-tosylbenzamide with the enolizable amide and NaHMDS at room temperature. sci-hub.se This methodology has been successfully applied to a range of substituted N-phenyl-N-tosylbenzamides, yielding the corresponding β-ketoamides in moderate to good yields. sci-hub.se
Table 2: Synthesis of β-Ketoamides using N-Phenyl-N-tosylbenzamide Derivatives and NaHMDS Data based on experimental findings. sci-hub.se
| N-Phenyl-N-tosylbenzamide Derivative | Enolizable Amide | Product | Yield (%) |
| N-Phenyl-N-tosylbenzamide | N-Methyl pyrrolidinone | 1-Methyl-3-(phenylcarbonyl)pyrrolidin-2-one | 80 |
| N-(4-Methylphenyl)-N-tosylbenzamide | N,N-Dimethyl acetamide | 1-(4-Methylphenyl)-3-(phenylamino)butane-1,3-dione | 75 |
| N-(4-Methoxyphenyl)-N-tosylbenzamide | N,N-Dimethyl acetamide | 1-(4-Methoxyphenyl)-3-(phenylamino)butane-1,3-dione | 77 |
Transition Metal-Free Protocols
Zirconium-Catalyzed Reductive Sulfonamidation
A novel approach for the synthesis of secondary sulfonamides involves the zirconium-catalyzed reductive sulfonamidation of amides. acs.org This method utilizes a zirconocene (B1252598) precatalyst, such as zirconocene dichloride (Cp2ZrCl2), and a silane (B1218182) reductant, like dimethoxy(methyl)silane (DMMS), to facilitate the reaction between an amide and a sulfonamide. acs.org
This protocol is notable for its mild reaction conditions, proceeding even at room temperature, and its tolerance of a wide array of functional groups. acs.org For example, the reaction of N,N-dimethylbenzamide with p-toluenesulfonamide (B41071) in the presence of the zirconium catalyst and silane reductant yields the desired N-benzyl-4-methylbenzenesulfonamide in high yield. acs.org This method provides a direct, single-step route to secondary sulfonamides from readily available starting materials. acs.org
Carbonylation Chemistry
Carbonylation reactions offer another synthetic route to N-tosylbenzamides and related acylsulfonamides. These reactions involve the introduction of a carbonyl group (CO) into a molecule.
A notable example is the microwave-assisted palladium-catalyzed carbonylation reaction between aryl halides and sulfonamides, using molybdenum hexacarbonyl (Mo(CO)6) as the carbon monoxide source. nih.gov This method has been used to prepare a series of acylsulfonamides in good yields. nih.gov More recently, the use of [11C]CO in palladium-catalyzed carbonylation chemistry has been developed for the synthesis of carbon-11 (B1219553) labeled acylsulfonamides, which is particularly relevant for applications in positron emission tomography (PET). nih.gov This direct insertive transition metal-mediated carbonylation has been shown to be efficient, with catalysts like Pd(PPh3)2Cl2 providing high radiochemical yields. nih.gov The reaction demonstrates good functional group tolerance, successfully producing nitro-N-tosylbenzamide, which was not obtained under the non-radioactive carbonylation conditions. nih.gov
Palladium-Mediated Carbonylative Cross-Coupling for Acylsulfonamides
The synthesis of N-acylsulfonamides, including this compound, can be achieved through palladium-catalyzed carbonylative coupling reactions. acs.orgnih.govacs.org This method serves as a crucial alternative to traditional approaches, which often involve the use of aryl halides. acs.org One notable process involves the carbonylative coupling of sulfonyl azides with electron-rich heterocycles. nih.gov The reaction proceeds through the in-situ generation of a sulfonyl isocyanate, which is then acylated by a nucleophile like an indole (B1671886) or pyrrole (B145914). acs.org This ligand-free palladium(0)-catalyzed method is compatible with a solid carbon monoxide source and requires only moderately elevated temperatures, making it an attractive and environmentally benign synthetic route. acs.orgnih.gov
Research has demonstrated the synthesis of numerous indole- and pyrrole-substituted N-acylsulfonamides with yields reaching up to 95%. nih.gov The process involves the oxidative addition of the palladium catalyst to the sulfonyl azide, forming a nitrene intermediate. Subsequent coordination of carbon monoxide and migratory insertion leads to the key sulfonyl isocyanate intermediate. acs.org The final acylsulfonamide product is then formed by nucleophilic attack from an indole or pyrrole derivative. acs.org Control experiments have confirmed the role of the sulfonyl isocyanate intermediate in this reaction mechanism. acs.org This methodology has also been adapted for carbon-11 labeling, highlighting its versatility. acs.orgnih.gov
A microwave-assisted palladium-catalyzed carbonylation reaction between aryl halides and sulfonamides, using Mo(CO)6 as a carbon monoxide source, has also been described for preparing acylsulfonamides. nih.gov Furthermore, a palladium-catalyzed carbonylative cross-coupling of aryl iodides with sulfinamides has been developed, expanding the range of accessible acyl-sulfonamide structures. researchgate.net
Table 1: Palladium-Mediated Carbonylative Synthesis of Acylsulfonamides
| Catalyst System | Reactants | Key Intermediate | Product Type | Noteworthy Features |
|---|---|---|---|---|
| Palladium(0) | Sulfonyl azides, Indoles/Pyrroles, CO | Sulfonyl isocyanate | Indole- and pyrrole-substituted N-acylsulfonamides | Ligand-free, mild conditions, high yields (up to 95%). acs.orgnih.gov |
| Palladium(0) | Aryl halides, Sulfonamides, Mo(CO)6 | Not specified | Aromatic acylsulfonamides | Microwave-assisted. nih.gov |
| Palladium(0) | Aryl iodides, Sulfinamides, Mo(CO)6 | Not specified | Acyl-sulfinamides | Utilizes sulfinamides as nucleophiles. researchgate.net |
C-H Functionalization Strategies
Palladium-Catalyzed C-H Activation
The N-tosylcarboxamide group has proven to be an effective directing group in palladium-catalyzed C-H activation, facilitating various functionalizations at the ortho position of the aromatic ring. mdpi.com These transformations provide efficient routes to a diverse range of substituted arenes.
The N-tosylcarboxamide directing group enables the palladium-catalyzed ortho-alkoxylation of arenes at room temperature. nih.gov This mild procedure utilizes a palladium catalyst and an oxidant to form C-O bonds. nih.gov The reaction's scope includes the introduction of various alkoxy groups, and it is compatible with a range of substituents on the aromatic ring. mdpi.comresearchgate.net
Initial studies involved the stoichiometric cyclopalladation of this compound, which demonstrated the palladacycle's ability to react with oxidants under mild conditions to form C-O bonds. nih.gov These conditions were then successfully adapted for a catalytic process. nih.gov The use of PhI(OAc)₂ as an oxidant is common in these transformations. researchgate.net For certain substrates, such as those in the naphthalene (B1677914) series, Pd(TFA)₂ may be required instead of Pd(OAc)₂ for optimal results. mdpi.com The reaction is tolerant of both electron-donating and electron-withdrawing groups. researchgate.net
Table 2: Palladium-Catalyzed Ortho-Alkoxylation of N-Tosylbenzamides
| Catalyst | Oxidant | Temperature | Key Features |
|---|---|---|---|
| Pd(OAc)₂ | PhI(OAc)₂ | Room Temperature | Mild conditions, broad substrate scope. nih.govresearchgate.net |
| Pd(TFA)₂ | PhI(OAc)₂ | Not specified | Optimal for certain substrates like naphthalenes. mdpi.com |
Similar to alkoxylation, the N-tosylcarboxamide group can direct the palladium-catalyzed ortho-halogenation of arenes at room temperature. nih.gov This method allows for the introduction of chloro, bromo, and iodo substituents using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) as the respective halogen sources. researchgate.net
The process is initiated by the formation of a palladacycle intermediate, which then reacts with the halogenating agent. nih.gov This strategy offers a simple and mild route to ortho-halogenated benzamides, which are valuable building blocks in organic synthesis. sioc-journal.cn The reaction conditions are generally mild, and the protocol is compatible with various functional groups. researchgate.net Research has also explored the use of molecular iodine (I₂) as the sole oxidant in some palladium-catalyzed C-H iodination reactions, which can improve the practicality of the method. nih.gov
Table 3: Palladium-Catalyzed Ortho-Halogenation of N-Tosylbenzamides
| Halogen Source | Halogen Introduced | Key Features |
|---|---|---|
| N-chlorosuccinimide (NCS) | Chlorine | Room temperature reaction. researchgate.net |
| N-bromosuccinimide (NBS) | Bromine | Room temperature reaction. researchgate.net |
| N-iodosuccinimide (NIS) | Iodine | Room temperature reaction. researchgate.net |
The N-tosylcarboxamide group can also serve as a directing group for the palladium-catalyzed ortho-arylation of arenes, providing a pathway to biarylcarboxamides. acs.org This transformation typically involves the reaction of the this compound with an aryl iodide in the presence of a palladium catalyst. nih.govacs.org
The reaction has been shown to be effective for a variety of benzamides and aryl iodides, accommodating both electron-donating and electron-withdrawing groups. nih.govacs.org In some cases, silver salts like Ag₂O or AgOAc are used as oxidants or additives. acs.orgthieme-connect.com The resulting biphenyl-2-carboxamides can be further transformed into other valuable biphenyl (B1667301) derivatives. nih.govacs.org While some methods utilize simple arenes with an oxidant like sodium persulfate, others employ aryl iodides. rsc.org The choice of directing group is crucial, and even the simple CONH₂ group has been successfully used for the first time in such arylations. nih.govacs.org
Table 4: Palladium-Catalyzed Ortho-Arylation of Benzamides
| Directing Group | Arylating Agent | Catalyst/Additives | Key Features |
|---|---|---|---|
| N-Tosylcarboxamide | Aryl Iodides | Pd(OAc)₂ / Ag₂O | Provides access to biarylcarboxamides. acs.orgacs.org |
| CONH₂ | Aryl Iodides | Pd(OAc)₂ / Ag₂O | First use of the simplest amide as a directing group. nih.govacs.org |
| Various Amides | Simple Arenes | Pd(OAc)₂ / Na₂S₂O₈ | Green strategy using an oxidant. rsc.org |
Recent advancements have enabled the selective one-pot sequential ortho- and meta-C-H functionalizations of N-tosylbenzamides. researchgate.netrsc.org This strategy allows for the synthesis of highly desirable polyfunctionalized arenes by forming C-O and C-halogen bonds concurrently under mild reaction conditions. rsc.org
This approach represents a significant step forward in C-H activation chemistry, as it allows for the dual functionalization of an aromatic ring in a single reaction vessel. researchgate.net The utility of the resulting polyfunctionalized products has been demonstrated through subsequent transformations and the synthesis of biologically relevant molecules. rsc.org
Ortho-Arylation
Ruthenium-Catalyzed C-H Activation
Ruthenium complexes are effective catalysts for C-H activation, enabling a range of organic transformations. mdpi.com
Researchers have developed a method for the Ru(II)-catalyzed C(sp2)–H allenylation of N-tosylbenzamides using propargyl alcohols. rsc.orgresearchgate.net This protocol results in the formation of multi-substituted allenylamides, which are versatile intermediates. rsc.org These intermediates can be subsequently converted into isoquinolone derivatives through a base-mediated annulation process. rsc.orgresearchgate.net The reaction is characterized by its use of low catalyst loading, mild conditions, and broad compatibility with various functional groups. rsc.orgresearchgate.net
The process involves the reaction of various substituted N-tosylbenzamides with different propargyl alcohols in the presence of a Ru(II) catalyst. The unique reactivity of the resulting allenes allows for further chemical transformations, enhancing the utility of this method. rsc.org
Table 1: Ruthenium-Catalyzed Allenylation of N-Tosylbenzamides The following table summarizes the scope of the reaction between substituted N-tosylbenzamides and propargyl alcohols.
| This compound Substituent | Propargyl Alcohol Substituents (R¹, R²) | Product Yield |
|---|---|---|
| H | Ph, H | 88% |
| 4-Me | Ph, H | 92% |
| 4-OMe | Ph, H | 95% |
| 4-F | Ph, H | 85% |
| 4-Cl | Ph, H | 81% |
| 4-Br | Ph, H | 80% |
| 3-Me | Ph, H | 72% |
| H | 4-MeC₆H₄, H | 85% |
| H | 4-FC₆H₄, H | 83% |
| H | Thiophen-2-yl, H | 70% |
| H | Cyclohexyl, H | 62% |
| H | Me, Me | 75% |
Copper-Catalyzed C-H Activation
Copper catalysis offers an economical and effective platform for C-N bond formation through C-H functionalization. researchgate.net
A copper-catalyzed intramolecular sulfamidation of 2-benzyl-N-tosylbenzamides has been established to synthesize N-arylsulfonyl-1-arylisoindolinones. researchgate.netresearchgate.netacs.orgorganic-chemistry.org In this reaction, the sulfonamide acts as both a directing group and the functionalizing agent. acs.org The process occurs at the benzylic methylene (B1212753) group and utilizes inexpensive copper(II) salts. researchgate.netresearchgate.net
Preliminary mechanistic investigations suggest that the rate-determining step is not the C-H bond cleavage itself, but rather a slow oxidation of a copper π-arene intermediate. researchgate.netacs.org The resulting N-sulfonyl isoindolinones can be deprotected using reagents like samarium iodide to yield the free 1-arylisoindolinones, which are components of biologically active molecules. researchgate.netacs.org
Table 2: Copper-Catalyzed Intramolecular Sulfamidation of 2-Benzyl-N-tosylbenzamide Derivatives The following table shows the yields for various substituted substrates under optimized copper-catalyzed reaction conditions.
| Benzamide Substituent (R¹) | Benzyl (B1604629) Substituent (R²) | Product Yield |
|---|---|---|
| H | H | 81% |
| H | 4-OMe | 85% |
| H | 4-Me | 83% |
| H | 4-F | 75% |
| H | 4-Cl | 73% |
| H | 3-Me | 78% |
| 4-MeO | H | 80% |
| 4-F | H | 70% |
| 4-Cl | H | 68% |
| 5-OMe | H | 79% |
Rhodium-Catalyzed C-H Activation
Rhodium catalysts are widely used for the direct functionalization of C-H bonds, enabling the formation of C-C, C-N, and C-O bonds under oxidative conditions. researchgate.net Aromatic amides are common substrates, with the amide group often serving as an effective directing group to achieve high regioselectivity. nih.gov
Rhodium(III)-catalyzed C-H α-fluoroalkenylation represents a modern method for the synthesis of monofluoroalkenes, which are important motifs in medicinal chemistry. rsc.orgrsc.org This strategy provides a direct pathway that avoids the poor atom economy of traditional cross-coupling methods. rsc.org The reaction typically involves the coupling of a substrate containing a directing group with a fluoroalkenylating agent, such as 2,2-difluorovinyl tosylate. rsc.org
While the methodology has been demonstrated broadly, for substrates like this compound, the amide group can direct the rhodium catalyst to the ortho C-H bond. The subsequent C-H activation and insertion of the fluoroalkene lead to the formation of an o-fluoroalkenylated this compound derivative. These reactions are valued for their high selectivity and compatibility with various functional groups under mild conditions. rsc.org
Table 3: Rhodium-Catalyzed α-Fluoroalkenylation of Aromatic Amides (Illustrative) This table illustrates typical yields for the Rh(III)-catalyzed α-fluoroalkenylation of aromatic amides with directing groups, analogous to this compound.
| Amide Substrate | Fluoroalkenylating Agent | Product Type | Typical Yield Range |
|---|---|---|---|
| Aromatic Amide (with N-directing group) | 2,2-difluorovinyl tosylate | o-Fluoroalkenylated Amide | 70-90% (Z-selective) |
| N-Methoxybenzamide | gem-difluoroalkene | o-Fluoroalkenylated Amide | High |
| N-Picolinoyl-2-aminopyridine | gem-bromofluoroalkene | o-Fluoroalkenylated Amide | Moderate to High |
Chemical Reactivity and Transformations of N Tosylbenzamide
Directing Group Properties in C-H Activation
The N-tosylcarboxamide moiety in N-Tosylbenzamide is a highly effective directing group in transition metal-catalyzed C-H activation. mdpi.com This process allows for the functionalization of typically non-reactive C-H bonds, with the directing group being crucial for achieving high selectivity in these reactions. mdpi.com
The N-tosylcarboxamide group excels at directing functionalization to the ortho-position of the aromatic ring. mdpi.com This capability has been demonstrated in various palladium-catalyzed reactions, including alkoxylation and halogenation of arenes, which can proceed under mild, room-temperature conditions. researchgate.net The process involves the formation of a palladacycle intermediate that subsequently reacts with oxidants to form new carbon-oxygen or carbon-halogen bonds. researchgate.net This directing ability is not limited to palladium catalysis; it has also been effectively used in iridium-catalyzed alkenylations, achieving high yields across a broad range of substrates. mdpi.com
The effectiveness of the N-tosylcarboxamide group extends to the functionalization of different aromatic systems, including benzene (B151609) and naphthalene (B1677914) derivatives. mdpi.com The table below summarizes key ortho-functionalization reactions directed by the N-tosylcarboxamide group.
| Transformation | Catalyst/Reagents | Key Features | Reference |
| Arylation | Palladium (Pd) | Provides a route to biarylcarboxamides. | acs.org |
| Alkenylation | Iridium (Ir) complexes | High yields (>82%) for various arenes. | mdpi.com |
| Alkoxylation | Palladium (Pd) | Occurs at room temperature. | researchgate.net |
| Halogenation (Cl, Br, I) | Palladium (Pd) with NCS, NBS, NIS | Proceeds at room temperature. | researchgate.net |
This table is based on data from multiple sources.
A significant advantage of the N-tosylcarboxamide group is its capacity to be transformed or removed after directing the C-H functionalization. mdpi.comacs.org This "transformable" nature allows it to serve as a temporary guide for the reaction, after which it can be converted into other useful functionalities or cleaved entirely. mdpi.com This versatility makes it a pivotal directing group for the divergent synthesis of complex biaryl-based compounds. acs.org For instance, after an initial ortho-arylation, the directing group can participate in subsequent intramolecular reactions, leading to the formation of various fused heterocyclic systems. mdpi.comacs.org
Ortho-Directing Capabilities
Conversion to Diverse Organic Scaffolds
The strategic use of this compound and its derivatives extends to the synthesis of valuable heterocyclic structures, with the formation of isoindolinones being a prominent example. mdpi.comrsc.org
Isoindolinones are a class of N-heterocycles frequently found in biologically active natural products and medicinal agents. rsc.org Syntheses often involve a C-H activation step directed by the N-tosylamide group, followed by a cyclization event to construct the five-membered isoindolinone ring. mdpi.com
One established method for creating these structures involves the copper-catalyzed intramolecular sulfamidation of 2-benzyl-N-tosylbenzamides. organic-chemistry.orgacs.orgacs.org This reaction proceeds at the benzylic C(sp³)–H bond to yield N-arylsuflonyl-1-arylisoindolinones. acs.orgacs.org An alternative approach utilizes palladium catalysis for the dehydrogenative C(sp³)–H amidation of similar substrates, which notably does not require a stoichiometric oxidant. rsc.orgrsc.org
The table below details examples of substrates used in the synthesis of N-Arylsuflonyl-1-arylisoindolinones.
| Substrate | Product | Catalyst System | Reference |
| 2-Benzyl-N-tosylbenzamide | N-Tosyl-1-phenylisoindolinone | Cu(OTf)₂ / PhI(OAc)₂ | rsc.orgrsc.org |
| 2-(4-Methoxybenzyl)-N-tosylbenzamide | 1-(4-Methoxyphenyl)-N-tosylisoindolinone | Cu(OTf)₂ / PhI(OAc)₂ | acs.org |
| 2-(4-(tert-Butyl)benzyl)-N-tosylbenzamide | 1-(4-(tert-Butyl)phenyl)-N-tosylisoindolinone | Cu(OTf)₂ / PhI(OAc)₂ | acs.org |
| 2-Benzyl-N-mesylbenzamide | N-Mesyl-1-phenylisoindolinone | Pd/C | rsc.orgrsc.org |
This table is based on data from multiple sources.
After the formation of the N-sulfonylated isoindolinone, the sulfonyl group (such as tosyl or mesyl) often needs to be removed to yield the "free" isoindolinone. acs.org This deprotection is a crucial step as the sulfonyl group can be difficult to remove, with some attempts leading to disappointing results. nih.gov
Several methods have been successfully employed for this transformation:
Samarium(II) Iodide (SmI₂): This reagent has been used effectively to deprotect N-arylsuflonyl-1-arylisoindolinones. The procedure involves treating the protected isoindolinone with a solution of SmI₂ in the presence of water and pyrrolidine. acs.org
AIBN and Bu₃SnH: For N-mesyl protected isoindolinones, a combination of azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu₃SnH) has been shown to afford the N-free product in high yield. rsc.orgrsc.org
Cesium Carbonate: In the context of N-tosylated indoles, which share the N-tosyl bond, cesium carbonate in a mixed solvent system like THF-MeOH has been developed as a mild and effective deprotection method. researchgate.net
The successful removal of the protecting group provides access to the core isoindolinone structure, which can be a final target molecule or an intermediate for further synthetic elaboration. acs.org
N-Arylsuflonyl-1-arylisoindolinone Formation
Synthesis of Fluorenones
The N-tosylcarboxamide group can be utilized to synthesize fluorenones. This transformation can occur after an initial C-H functionalization at an isolated intermediate or through a one-pot C-H functionalization–cyclization sequence. mdpi.com
One approach involves the palladium-catalyzed ortho-arylation of this compound. The resulting arylated intermediate can then undergo cyclization under acidic conditions to yield the fluorenone core. For instance, after ortho-arylation, treatment with trifluoroacetic acid (TFA) at elevated temperatures can induce the cyclization to form the fluorenone. mdpi.comsci-hub.se In a specific example, the activation of the carbonyl group of an N-tosylcarboxamide directing group in trifluoroacetic acid (TFA) at 120 °C resulted in the corresponding fluorenone in 81% yield. mdpi.com For naphthalene series, electrophilic cyclization to create benzo-fused fluorenones necessitated the use of trifluoromethanesulfonic acid (TfOH) in acetic acid to prevent the cleavage and degradation of the directing group. mdpi.com
Another strategy employs a rhodium(III)-catalyzed reaction of N-tosylbenzamides with 1,3-dienes, which proceeds via C-H activation and subsequent cyclization to afford fluorenones. researchgate.netacs.org
Table 1: Selected Conditions for Fluorenone Synthesis
| Catalyst/Reagent | Conditions | Yield | Reference |
| Pd(OAc)₂ / AgOAc | Acetic acid, 120°C, 24h (Arylation) | - | sci-hub.se |
| Trifluoroacetic acid (TFA) | 120°C (Cyclization) | 81% | mdpi.com |
| Trifluoromethanesulfonic acid (TfOH) | Acetic acid (for naphthalene series) | - | mdpi.com |
| [Cp*RhCl₂]₂ / AgNTf₂ / AgOAc | 1,4-dioxane, 130°C, 18h | - | acs.org |
Synthesis of Phenanthridinones
Phenanthridinones, a structural motif present in many natural products, can be effectively synthesized from N-tosylbenzamides that have undergone a prior ortho-arylation step. The N-tosylcarboxamide group acts as a directing group to facilitate the initial C-H arylation, and the resulting biaryl system can then be cyclized.
The palladium-catalyzed ortho-arylation of N-tosylbenzamides provides the necessary precursors for phenanthridinone synthesis. Subsequent intramolecular cyclization, often promoted by the palladium catalyst itself or by the addition of an acid, leads to the formation of the phenanthridinone ring system. For example, using Pd(OAc)₂ as a catalyst has been reported for this transformation on a benzene substrate. mdpi.com On naphthalene derivatives, PdCl₂ has been used as the catalyst, yielding good results. mdpi.com
Synthesis of Dihydroisoquinolinones
The synthesis of dihydroisoquinolinones from N-tosylbenzamides can be achieved through palladium or rhodium-catalyzed reactions involving intermolecular annulation with various coupling partners.
A palladium-catalyzed C-H functionalization/intramolecular allylation cascade process has been developed using 1,3-dienes and N-tosylbenzamides. mdpi.com This reaction demonstrates broad substrate tolerance for both the aryl groups of the reactants. The catalytic system typically consists of Pd(TFA)₂ and a pyridine-oxazoline type ligand. An asymmetric variant of this transformation has also been reported, achieving high yields and enantioselectivity. mdpi.com
Additionally, rhodium(III)-catalyzed C-H activation/annulation of N-tosylbenzamides with diazo compounds provides an efficient route to isoquinolinediones. researchgate.netacs.org This method can be controlled to selectively produce isocoumarins by slightly modifying the reaction conditions. researchgate.netacs.org
Synthesis of Quinazolinone Alkaloids from ortho-Isocyano-N-Tosylbenzamides
A powerful strategy for the synthesis of quinazolinone alkaloids, such as luotonin A and rutaecarpine, involves the use of ortho-isocyano-N-tosylbenzamides as precursors. x-mol.netacs.orgfigshare.com This method relies on an isonitrile insertion into an N-centered radical, which is generated from the this compound derivative. x-mol.netacs.orgfigshare.com
The reaction is facilitated by a synergistic photocatalyst/copper catalytic system. x-mol.netacs.orgfigshare.com This system initiates a cascade cyclization, providing a flexible route to alkaloids with a fused quinolizinone scaffold in a single step from readily available starting materials. x-mol.netacs.orgfigshare.com Mechanistic studies suggest that an arylisonitrile-Cu(I) complex acts as a reductant, quenching the excited iridium photocatalyst via single-electron transfer. x-mol.netacs.org The subsequent Cu(I)/Cu(II)/Cu(III) catalytic cycle is crucial for sustaining the photocatalytic process and driving the radical cascade cyclization. x-mol.netacs.org Other methods for quinazolinone synthesis include radical domino cyclization of N-cyanamide alkenes and palladium-catalyzed annulations. nih.govresearchgate.net
Formation of β-Ketoamides and β-Ketoesters
This compound derivatives are effective precursors for the synthesis of β-ketoamides and β-ketoesters through Claisen-type condensation reactions.
β-Ketoamides: A transition metal-free Claisen-type condensation between two different amides has been developed. sci-hub.se In this reaction, N-phenyl-N-tosylbenzamide derivatives react with enolizable amides, such as N-methyl pyrrolidinone and N,N-dimethyl acetamide, in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS) to produce the corresponding β-ketoamides in moderate to good yields. sci-hub.seresearchgate.net The reaction typically proceeds in a solvent like diethyl ether at room temperature. researchgate.net Benzamides with various substituents, including methyl and methoxy (B1213986) groups, have been shown to give good yields. sci-hub.se
β-Ketoesters: While the direct synthesis of β-ketoesters from this compound is less commonly detailed, the formation of these compounds often involves the reaction of an activated amide with the enolate of an ester. researchgate.net The N-tosyl group activates the amide carbonyl for nucleophilic attack. The reaction of activated amides with ketones and esters in the presence of lithium hexamethyldisilazide (LiHMDS) under transition-metal-free conditions can produce 1,3-diketones and β-ketoesters, respectively. sci-hub.se
Table 2: Synthesis of β-Ketoamides from this compound Derivatives
| This compound Derivative | Enolizable Amide | Base | Solvent | Yield | Reference |
| N-phenyl-N-tosylbenzamide | N-methyl pyrrolidinone | NaHMDS | Diethyl Ether | Moderate to Good | sci-hub.seresearchgate.net |
| 4-Methyl-N-phenyl-N-tosylbenzamide | N,N-dimethyl acetamide | NaHMDS | Diethyl Ether | 75% | sci-hub.se |
| 4-Methoxy-N-phenyl-N-tosylbenzamide | N,N-dimethyl acetamide | NaHMDS | Diethyl Ether | 77% | sci-hub.se |
| 3-Methoxy-N-phenyl-N-tosylbenzamide | N,N-dimethyl acetamide | NaHMDS | Diethyl Ether | 67% | sci-hub.se |
Synthesis of Diaryl Ketones via Friedel-Crafts Acylation
This compound derivatives can serve as acylating agents in Friedel-Crafts reactions to produce diaryl ketones. researchgate.netresearchgate.net This transformation typically requires a catalyst system to activate the C-N bond of the amide.
A dual palladium and copper catalytic system has been shown to be effective for the Friedel-Crafts acylation of arenes with N-phenyl-N-tosylbenzamides. researchgate.net The reaction of various substituted N-phenyl-N-tosylbenzamides with arenes like mesitylene, toluene, anisole, and xylenes, using [Pd(cinnamyl)Cl]₂ and Cu(OTf)₂ as catalysts, affords the corresponding diaryl ketones in yields ranging from 49% to 89%. researchgate.net This method provides an alternative to traditional Friedel-Crafts acylation, which often uses more reactive acyl halides or anhydrides. sigmaaldrich.comwikipedia.orgorganic-chemistry.org
Table 3: Friedel-Crafts Acylation of Arenes with N-Phenyl-N-tosylbenzamides
| This compound Derivative | Arene | Catalyst System | Yield | Reference |
| N-Phenyl-N-tosylbenzamide | Mesitylene | [Pd(cinnamyl)Cl]₂ / Cu(OTf)₂ | 89% | researchgate.net |
| 4-Methyl-N-phenyl-N-tosylbenzamide | Mesitylene | [Pd(cinnamyl)Cl]₂ / Cu(OTf)₂ | 85% | researchgate.net |
| 4-Methoxy-N-phenyl-N-tosylbenzamide | Mesitylene | [Pd(cinnamyl)Cl]₂ / Cu(OTf)₂ | 81% | researchgate.net |
| N-Phenyl-N-tosylbenzamide | Toluene | [Pd(cinnamyl)Cl]₂ / Cu(OTf)₂ | 75% | researchgate.netresearchgate.net |
| N-Phenyl-N-tosylbenzamide | Anisole | [Pd(cinnamyl)Cl]₂ / Cu(OTf)₂ | 65% | researchgate.netresearchgate.net |
Nucleophilic Additions to the N-Tosylcarboxamide Group
The N-tosyl group enhances the electrophilicity of the amide carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity allows for the transformation of the N-tosylcarboxamide group into other functional groups.
The N-tosylcarboxamide group can be converted into carboxylic acids, esters, other amides, aldehydes, and ketones through nucleophilic substitution reactions. nih.gov For example, treatment with hydroxide (B78521) or alkoxide can yield the corresponding carboxylic acid or ester. nih.gov Reaction with amines can lead to transamidation. nih.gov Furthermore, organometallic reagents like Grignard reagents can add to the carbonyl group to form ketones, with the N-tosyl group acting similarly to a Weinreb amide in preventing over-addition. nih.gov The functional transformation of the N-tosylcarboxamide group has also been evaluated following palladium-catalyzed ortho-alkoxylation and ortho-halogenation reactions. researchgate.netnih.gov
Mechanistic Investigations of N Tosylbenzamide Reactions
Elucidation of Catalytic Cycles
Palladium-Catalyzed C-H Activation Mechanisms
Palladium catalysis has been a cornerstone in the functionalization of C-H bonds, with N-tosylbenzamide serving as an effective directing group. The generally accepted mechanism for these transformations involves a series of fundamental steps within a catalytic cycle, most commonly cycling between Pd(II) and Pd(0) or Pd(II) and Pd(IV) oxidation states. A typical catalytic cycle begins with the coordination of the this compound to the palladium center, followed by C-H bond activation to form a palladacycle intermediate. Subsequent steps, such as migratory insertion of a coupling partner and reductive elimination, lead to the final product and regeneration of the active palladium catalyst.
A key feature of palladium-catalyzed reactions involving this compound is the formation of a cyclopalladated intermediate. The tosylamide group directs the palladium catalyst to an ortho-C-H bond of the benzamide (B126) ring, leading to the formation of a stable five- or six-membered palladacycle. This process, known as cyclopalladation, is often a crucial step in the catalytic cycle. The formation of these intermediates has been supported by stoichiometric studies and, in some cases, by the isolation and characterization of the palladacycle itself. researchgate.netresearchgate.net For instance, the stoichiometric cyclopalladation of this compound has been studied at room temperature, and the resulting palladacycle's reactivity with oxidants to form C-O and C-X bonds under mild conditions has been demonstrated. researchgate.net
The C-H activation step leading to the cyclopalladated intermediate is often considered the rate- and regioselectivity-determining step. acs.org This step typically proceeds through a concerted metalation-deprotonation (CMD) pathway. acs.orglibretexts.org In this mechanism, the C-H bond is cleaved with the assistance of a base, which can be an external additive or a ligand on the palladium complex. The stability and reactivity of the resulting cyclopalladation intermediate are influenced by various factors, including the ligands on the palladium center and the electronic properties of the this compound substrate.
Table 1: Key Steps in a General Palladium-Catalyzed C-H Activation Cycle with this compound
| Step | Description | Intermediate/Transition State |
| 1. Coordination | The this compound substrate coordinates to the Pd(II) catalyst. | Substrate-Pd Complex |
| 2. C-H Activation (CMD) | Concerted metalation-deprotonation at the ortho-position of the benzamide ring. | Cyclopalladation Intermediate |
| 3. Migratory Insertion | A coupling partner (e.g., alkene, alkyne) inserts into the Pd-C bond. | Expanded Palladacycle |
| 4. Reductive Elimination | Formation of the C-C or C-heteroatom bond and regeneration of a lower oxidation state palladium species. | Product-Pd Complex |
| 5. Catalyst Regeneration | Oxidation of the Pd(0) or other low-valent species back to the active Pd(II) state by an oxidant. | Active Pd(II) Catalyst |
While the majority of palladium-catalyzed reactions of this compound are explained by two-electron processes involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycles, the potential for single-electron transfer (SET) pathways has also been considered. researchgate.net In a SET mechanism, the reaction proceeds through radical intermediates generated by the transfer of a single electron between the catalyst and the substrate or other reaction components. mdpi.comrsc.org
The involvement of SET pathways in palladium catalysis is less common and often debated. However, in certain contexts, such as reactions involving highly oxidizing or reducing conditions or specific substrates, a SET mechanism may become operative. researchgate.net For this compound, a SET process could, in principle, lead to the formation of radical species that then participate in the bond-forming steps. Mechanistic studies to definitively establish a SET pathway often involve techniques such as radical trapping experiments or the observation of reaction outcomes characteristic of radical processes. While not the dominant proposed mechanism for most this compound reactions, the possibility of SET pathways highlights the mechanistic diversity of palladium catalysis. researchgate.netethz.ch
Cyclopalladation Intermediates
Copper-Catalyzed Sulfamidation Mechanism
Copper catalysts offer a cost-effective and efficient alternative for promoting reactions with this compound, particularly in sulfamidation reactions. A notable example is the intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides to form N-arylsulfonyl-1-arylisoindolinones. acs.orgacs.org Mechanistic investigations into this transformation have provided valuable insights into the role of the copper catalyst and the nature of the key intermediates.
A plausible mechanistic proposal involves the formation of a copper π-arene intermediate. acs.orgacs.org In this scenario, the copper catalyst coordinates to the pro-exocyclic aryl ring of the substrate. The rate-determining step is believed to be the slow oxidation of this copper π-arene complex. acs.orgresearchgate.net This hypothesis is supported by the observation that the reaction rate is accelerated by increasing the electron density on the pro-exocyclic aryl ring. acs.org The formation of such an intermediate requires a specific stereochemical arrangement where the sulfonamide and the benzyl (B1604629) group are held in proximity within a rigid framework, facilitating the subsequent C-H activation and cyclization. acs.orgacs.org The bonding interaction between the arene and the copper center is thought to have both σ and π symmetry components. acs.org
Table 2: Proposed Mechanistic Steps for Copper-Catalyzed Intramolecular Sulfamidation
| Step | Description | Key Species |
| 1. Coordination | The copper catalyst coordinates to the this compound substrate, likely involving the sulfonamide and the arene ring. | Substrate-Cu Complex |
| 2. Formation of π-arene Complex | The copper center interacts with the π-system of the pro-exocyclic aryl ring. | Copper π-arene Intermediate |
| 3. Oxidation (Rate-Determining) | Slow oxidation of the copper π-arene intermediate. | Oxidized Copper Intermediate |
| 4. C-H Activation | Cleavage of the benzylic C-H bond. | - |
| 5. C-N Bond Formation/Cyclization | Intramolecular nucleophilic attack of the sulfonamide nitrogen onto the activated benzylic position. | Cyclized Product-Cu Complex |
| 6. Product Release & Catalyst Regeneration | Dissociation of the isoindolinone product and regeneration of the active copper catalyst. | Isoindolinone Product |
Ruthenium-Catalyzed Reactions
Ruthenium complexes have emerged as versatile catalysts for a range of organic transformations, including those involving this compound. One such reaction is the Ru(II)-catalyzed C(sp²)-H allenylation of N-tosylbenzamides with propargyl alcohols, which proceeds to form multi-substituted allenylamides. researchgate.net These intermediates can then be converted to isoquinolone derivatives. researchgate.net
The proposed mechanism for this transformation involves a cascade of events initiated by the C-H activation of the this compound. mdpi.comresearchgate.net The N-tosyl group directs the ruthenium catalyst to the ortho-C-H bond, leading to the formation of a ruthenacycle intermediate. This is followed by the regioselective insertion of the alkyne from the propargyl alcohol into the Ru-C bond. Subsequent steps involve an oxygen-atom-transfer (OAT) and an intramolecular nucleophilic cyclization, ultimately leading to the formation of a new C-C, C-N, and C=O bond, along with the creation of a quaternary center. researchgate.net The proposed involvement of a ruthenacycle intermediate is supported by deuterium (B1214612) labeling studies and DFT calculations in related ruthenium-catalyzed reactions. researchgate.net This type of reactivity showcases the ability of ruthenium catalysts to orchestrate complex, multi-bond-forming sequences in a single operation.
Zirconium-Catalyzed Reductions: Dual Catalysis Mechanism
A mild and efficient method for the reductive sulfonamidation of amides, including this compound derivatives, has been developed using a zirconium-catalyzed dual reduction protocol. acs.org This process utilizes the oxophilic nature of zirconium, an earth-abundant metal, to facilitate the transformation. acs.org
The proposed mechanism involves a dual catalysis pathway where the tertiary amide first undergoes partial reduction to an imine intermediate. acs.org This intermediate then participates in a second reduction cycle. acs.org The reaction proceeds effectively with zirconocene (B1252598) dichloride (Cp₂ZrCl₂) as a precatalyst and dimethoxy(methyl)silane (DMMS) as the reductant, even at room temperature. acs.org Studies monitoring the reaction progress have shown that product formation is most significant within the initial hours, with the imine intermediate being present at a low and steady concentration throughout the reaction. acs.org Competition experiments have indicated that the reduction of the N-tosyl imine intermediate is faster than the initial hydrozirconation of the amide. acs.org This method's mild conditions allow for a broad substrate scope, including various functional groups and heterocycles, making it suitable for late-stage functionalization in complex molecules. acs.org
| Catalyst System | Reductant | Key Feature | Ref |
| Zirconocene dichloride (Cp₂ZrCl₂) | Dimethoxy(methyl)silane (DMMS) | Enables dual reductive cycles for sulfonamidation of amides. | acs.org |
Synergistic Photo/Copper Catalysis in N-Radical Precursors
A novel and efficient method for the insertion of isonitriles into N-centered radicals has been developed, employing a synergistic photocatalyst/copper catalytic system. x-mol.netacs.orgacs.org This strategy is particularly effective for synthesizing quinazolinone alkaloids from ortho-isocyano-N-tosylbenzamides, which serve as N-radical precursors. x-mol.netacs.orgacs.org The reaction is initiated by the generation of N-centered radicals, which then undergo an isonitrile insertion, triggering a cascade cyclization to form the fused quinolizinone scaffold of the target alkaloids. x-mol.netacs.org
Mechanistic studies, including photophysical and electrochemical analyses, have shed light on the roles of the different catalytic species in this synergistic system. x-mol.netacs.org It has been proposed that arylisonitrile-Cu(I) complexes act as effective reductants. x-mol.net These complexes quench the excited iridium photocatalyst through a single-electron transfer process at the beginning of the reaction. x-mol.netacs.org This step is crucial for initiating the catalytic cycle. Following this, a Cu(I)/Cu(II)/Cu(III) catalytic cycle is believed to be essential for sustaining the photocatalytic process and driving the radical cascade cyclization to completion. x-mol.netacs.org The synergy between photoredox and copper catalysis provides a sustainable pathway for generating radicals necessary for these types of C(sp³)–heteroatom couplings. nih.gov
| Catalytic System | Role of Copper | Key Transformation | Ref |
| Iridium Photocatalyst / Copper Catalyst | Arylisonitrile-Cu(I) complexes act as reductants; Cu(I)/Cu(II)/Cu(III) cycle sustains the reaction. | Isonitrile insertion into N-centered radicals from N-tosylbenzamides. | x-mol.netacs.orgacs.org |
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving this compound and related compounds. numberanalytics.comrsc.orgwikipedia.orgmdpi.com
DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the context of chemical reactions, DFT allows researchers to explore potential energy surfaces, identify transition states, and calculate the energies of intermediates and products. numberanalytics.commdpi.com This information provides deep insights into reaction pathways and selectivities. rsc.orgrsc.org For instance, in phosphine-catalyzed annulations involving N-tosylbenzaldimines, DFT calculations have been used to elucidate the detailed reaction mechanisms and the origins of high diastereoselectivity. rsc.org Similarly, in a synergistic photo/copper-catalyzed reaction, DFT calculations were part of the mechanistic investigation that suggested arylisonitrile-Cu(I) complexes act as reductants. x-mol.net The accuracy of DFT results depends on the chosen functional and basis set, and it is often benchmarked against experimental data. mdpi.com
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.orgprinceton.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.orgprinceton.edu KIE studies can help distinguish between different proposed mechanisms, such as Sₙ1 and Sₙ2 pathways. wikipedia.org For example, a significant primary deuterium KIE (kH/kD > 1) suggests that a C-H bond is broken in the rate-determining step. libretexts.orgprinceton.edu The magnitude of the KIE can also provide information about the transition state structure. princeton.edu
| Technique | Application in this compound Reactions | Insights Gained | Ref |
| Density Functional Theory (DFT) | Elucidation of reaction pathways, transition states, and intermediate energies. | Understanding of reaction selectivity and the role of catalysts. | x-mol.netrsc.orgmdpi.comrsc.org |
| Kinetic Isotope Effect (KIE) | Determination of bond-breaking/forming steps in the rate-determining step. | Differentiation between proposed mechanistic pathways. | wikipedia.orglibretexts.orgprinceton.edu |
Density Functional Theory (DFT) Calculations
Identification and Characterization of Reaction Intermediates
The direct detection and characterization of reaction intermediates are often challenging due to their transient nature. numberanalytics.comnih.gov However, various techniques can be employed to gain information about these fleeting species. numberanalytics.com In many reactions, the observed product outcome cannot be explained by the primary, most stable intermediate. nih.govnih.gov In such cases, it is often proposed that the reaction proceeds through low-abundance, highly reactive intermediates that are in rapid equilibrium with the more stable, observable species, a scenario described by the Curtin-Hammett principle. nih.govnih.gov
For example, in glycosylation reactions, which share mechanistic principles with some this compound reactions, exchange NMR spectroscopy has been successfully used to detect and characterize short-lived intermediates like β-glycosyl triflates and glycosyl dioxanium ions. nih.gov These techniques allow for the inference of the structure of low-abundance intermediates by studying their chemical exchange with a stable, readily observed species. nih.gov Spectroscopic methods like NMR, IR, and UV-Vis, along with kinetic analysis and trapping experiments, are crucial tools for identifying and characterizing these transient species, thereby providing a more complete picture of the reaction mechanism. numberanalytics.com In the context of copper-catalyzed amidation reactions, copper(I) imidate and amidate complexes have been synthesized and characterized as proposed intermediates. nih.gov
Applications of N Tosylbenzamide in Organic Synthesis
Precursor for N-Heterocyclic Compound Synthesis
N-Tosylbenzamide and its derivatives are instrumental in the synthesis of a wide array of N-heterocyclic compounds. beilstein-journals.orgrsc.org The tosyl group acts as both a protecting group and a directing group, facilitating selective C-H bond activation and subsequent cyclization reactions. This has led to efficient methods for constructing various heterocyclic frameworks.
Indolyl-quinolines and Related Scaffolds
Indolyl-quinolines are a class of heterocyclic compounds that exhibit significant biological activities. rsc.orgrsc.org The synthesis of these scaffolds often involves the coupling of indole (B1671886) and quinoline (B57606) moieties. rsc.org While direct synthetic routes involving this compound are not extensively documented in this specific context, the principles of C-H activation and annulation reactions that are common for this compound are applied in the synthesis of related quinoline derivatives. nih.gov For instance, the dehydrative C-H coupling of arylamines with diols, catalyzed by transition metals, provides a sustainable method for quinoline synthesis. nih.gov This approach highlights the potential for developing this compound-based strategies for indolyl-quinoline synthesis.
Furthermore, the synthesis of indolo[2,3-b]quinolines has been achieved through a tandem oxidative cyclization/aromatization of indole derivatives linked to aniline (B41778) sulfonamides. researchgate.net This reaction proceeds under mild conditions, utilizing a catalytic amount of tetrabutylammonium (B224687) iodide and tert-butyl hydroperoxide as an oxidant. researchgate.net
Table 1: Synthesis of Indolo[2,3-b]quinolines
| Starting Material | Reagents | Product | Yield | Reference |
| Indole derivatives tethered to aniline sulfonamides | Tetrabutylammonium iodide, tert-butyl hydroperoxide | Indolo[2,3-b]quinolines | Not specified | researchgate.net |
Pyrrolo[3,2-c]quinolinone Derivatives
The synthesis of pyrrolo[3,2-c]quinolinone derivatives, which are of interest for their potential biological activities, can be achieved through various synthetic strategies. nih.govnih.gov One notable method involves the microwave-assisted intramolecular 1,3-dipolar cycloaddition of an azomethine ylide generated in situ from N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide, a derivative of this compound. mdpi.com This reaction proceeds under solvent-free conditions and leads to the formation of hexahydro-pyrrolo[3,2-c]quinolines, predominantly as the cis diastereoisomers. mdpi.com
Another approach involves the copper(II)-catalyzed (3+2) cycloaddition of 2H-azirines to six-membered cyclic enols, such as 4-hydroxyquinolin-2(1H)-ones. mdpi.com This method provides access to a variety of fused pyrrole (B145914) systems, including pyrrolo[3,2-c]quinolones. mdpi.com
Table 2: Synthesis of Pyrrolo[3,2-c]quinolinone Derivatives
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide, N-substituted aminoacetates | Microwave irradiation, solvent-free, 200–215 °C | Hexahydro-pyrrolo[3,2-c]quinolines | Not specified | mdpi.com |
| 4-Hydroxyquinolin-2(1H)-ones, 2H-Azirines | Copper(II) catalyst | Pyrrolo[3,2-c]quinolones | Not specified | mdpi.com |
Quinazolinone Alkaloids
Quinazolinone alkaloids are a significant class of natural products with a broad range of biological activities. mdpi.com this compound derivatives have been utilized as precursors in the synthesis of these important molecules. A notable example is the use of ortho-isocyano-N-tosylbenzamides as N-radical precursors in a synergistic photo/copper-catalyzed cascade cyclization. x-mol.netfigshare.com This method allows for the single-step synthesis of various quinazolinone alkaloids, including luotonin A and rutaecarpine, from readily available starting materials. x-mol.netfigshare.com The reaction mechanism involves the insertion of an isonitrile into an N-centered radical, which is facilitated by the dual catalytic system. x-mol.netfigshare.com
Table 3: Synthesis of Quinazolinone Alkaloids
| Precursor | Catalytic System | Product Alkaloids | Reference |
| ortho-Isocyano-N-tosylbenzamides | Iridium photocatalyst / Copper catalyst | Luotonin A, Rutaecarpine, and others | x-mol.netfigshare.com |
Isoquinolone Derivatives
N-Tosylbenzamides are valuable precursors for the synthesis of isoquinolone derivatives. mdpi.comorganic-chemistry.org A ruthenium(II)-catalyzed C(sp2)-H allenylation of N-tosylbenzamides with propargyl alcohols yields multi-substituted allenylamides. researchgate.net These intermediates can then undergo a base-mediated annulation to form the corresponding isoquinolone derivatives. researchgate.net This protocol is characterized by low catalyst loading, mild reaction conditions, and high functional group compatibility. researchgate.net
Another strategy involves the Rh(III)-catalyzed [4+2]-annulation of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-CF3-α-amino carboxylates to produce isoquinolone derivatives. mdpi.com While not directly using this compound, this method highlights the broader utility of benzamide (B126) derivatives in isoquinolone synthesis.
Table 4: Synthesis of Isoquinolone Derivatives
| Starting Material | Reagents/Catalyst | Intermediate/Product | Key Features | Reference |
| N-Tosylbenzamides, Propargyl Alcohols | Ru(II) catalyst, Base | Allenylamides, Isoquinolone derivatives | Low catalyst loading, mild conditions | researchgate.net |
| N-(Pivaloyloxy) aryl amides, Internal acetylenes | Rh(III) catalyst | α-CF3-substituted isoquinolone derivatives | Redox-neutral [4+2]-annulation | mdpi.com |
Spiro[n.5]enone Frameworks
Spiro[n.5]enone frameworks are prevalent in various natural products and biologically active compounds. chim.it The synthesis of these complex structures can be achieved through dearomative spirocyclization processes. While direct applications of this compound in the synthesis of spiro[n.5]enone frameworks are not prominently reported, related benzamide derivatives are utilized in similar transformations. For instance, a highly efficient protocol for the synthesis of isoquinolinediones involves a Rh(III)-catalyzed C-H activation/annulation/decarboxylation of N-tosylbenzamides with diazo compounds. researchgate.net This reaction provides a pathway to spirocyclic systems through further transformations.
Electrochemical methods have also emerged as a powerful tool for constructing spiro[n.5]enone derivatives through dearomative spirocyclization driven by electrochemically generated radical species. chim.it
Synthesis of Biaryl-Based Compounds
The N-tosylcarboxamide group in this compound serves as a directing group in the palladium-catalyzed C-H arylation of arenes, providing a novel entry to biarylcarboxamides. molaid.com This approach allows for the construction of the biaryl scaffold, which is a common motif in many biologically active molecules and ligands for catalysis. mdpi.comresearchgate.netresearchgate.net
Furthermore, activated amides, including N-phenyl-N-tosylbenzamide derivatives, can undergo cross-coupling reactions with enolizable esters in the presence of a strong base like LiHMDS to form β-ketoesters. organic-chemistry.org This reaction proceeds via C-N/C-H bond cleavage and offers a highly chemoselective method for the synthesis of these valuable synthetic intermediates. organic-chemistry.org
Table 5: Synthesis of Biaryl-Based Compounds
| Starting Material | Reaction Type | Reagents/Catalyst | Product | Reference |
| This compound | Pd-catalyzed C-H arylation | Palladium catalyst | Biarylcarboxamides | molaid.com |
| N-Phenyl-N-tosylbenzamide derivatives, Enolizable esters | Amide/Ester Cross-Coupling | LiHMDS | β-Ketoesters | organic-chemistry.org |
Preparation of Diversely Functionalized Arenes
The N-tosylcarboxamide group serves as an effective directing group in the C–H functionalization of aromatic rings, enabling the synthesis of a wide array of polyfunctionalized arenes under mild conditions. researchgate.netrsc.org This methodology leverages transition metal catalysis, primarily with palladium, to achieve high selectivity for the ortho-position of the benzamide moiety. researchgate.net
One key application is the palladium-catalyzed ortho-alkoxylation and ortho-halogenation of N-tosylbenzamides. researchgate.net These reactions can be performed at room temperature, offering a simple and gentle route to functionalized arenes. researchgate.net The process often involves a palladium(II) catalyst, such as Pd(OAc)₂, in combination with an oxidant like PhI(OAc)₂. researchgate.netmdpi.com This system is compatible with a variety of electron-withdrawing and electron-donating groups on the aromatic ring. mdpi.com For instance, the methoxylation of N-tosylbenzamides has been demonstrated to proceed efficiently at room temperature. researchgate.net
The scope of halogenation is also broad, allowing for the installation of chlorine, bromine, and iodine at the ortho-position using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) as the respective halide sources. researchgate.net This approach has been extended to include C-H radioiodination, highlighting its utility in synthesizing complex, biologically relevant molecules. researchgate.net
Furthermore, sequential C–H functionalization strategies have been developed to introduce multiple different functional groups onto the arene core. rsc.orgresearchgate.net By exploiting the directing capabilities of the this compound group, it is possible to achieve one-pot sequential ortho-/ meta-C–H functionalizations, leading to highly desirable polyfunctionalized aromatic compounds. rsc.org These methods demonstrate the versatility of this compound as a precursor for complex aromatic structures. rsc.orgresearchgate.net
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| ortho-Alkoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Occurs at room temperature; compatible with various functional groups. | researchgate.netmdpi.com |
| ortho-Halogenation (Cl, Br, I) | Pd(II) / NCS, NBS, or NIS | Achieved at room temperature using common halogen sources. | researchgate.net |
| Sequential ortho-/meta-C–H Functionalization | Ru-catalyzed or Pd-catalyzed | One-pot synthesis of polyfunctionalized arenes. | rsc.orgresearchgate.net |
Chemoselective N-Alkylation in Late-Stage Synthesis
This compound and related sulfonamides can undergo chemoselective mono-N-alkylation, a transformation that is particularly valuable in the late-stage functionalization of complex molecules like pharmaceuticals. acs.orgsustech.edu.cn Traditional N-alkylation methods often suffer from a lack of selectivity, leading to mixtures of mono- and dialkylated products, as well as potential overalkylation to form quaternary ammonium (B1175870) salts. organic-chemistry.org
A mild, catalytic approach utilizing zirconium has been developed for the reductive sulfonamidation of amides, which enables the site-selective monoalkylation of sulfonamides. acs.org This protocol uses an earth-abundant metal catalyst, Cp₂ZrCl₂, in conjunction with a hydrosilane reductant at room temperature. acs.org The reaction demonstrates excellent selectivity and provides products in high isolated yields. acs.org The mild conditions are compatible with a wide range of functional groups and heterocycles, making this method suitable for complex, late-stage applications in pharmaceutical synthesis. acs.org
For example, this strategy has been applied to the site-selective N-methylation of the drug celecoxib (B62257) using N,N-dimethylformamide (DMF) as the methylating agent, yielding the monomethylated product in good yield. acs.org The mechanism is believed to involve a dual catalysis system where the reduction of an imine intermediate proceeds faster than amide hydrozirconation. acs.org This method allows for the direct, single-step preparation of secondary sulfonamides from readily available starting materials. acs.org
The challenge in late-stage N-alkylation often lies in the high Lewis basicity of amines, which can poison transition metal catalysts. sustech.edu.cn However, the development of finely tuned catalytic systems helps overcome these obstacles, allowing for high chemoselectivity even in the presence of multiple reactive sites. acs.orgsustech.edu.cn
| Method | Catalyst/Reagents | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Reductive Sulfonamidation | Cp₂ZrCl₂ / Hydrosilane | Mono-N-alkylation of sulfonamides | Mild room temperature conditions, high chemoselectivity, functional group tolerance. | acs.org |
| Late-Stage N-Methylation | Cp₂ZrCl₂ / DMF | Site-selective methylation of pharmaceuticals (e.g., Celecoxib) | Utilizes a common and inexpensive methylating agent. | acs.org |
Applications in Medicinal Chemistry Research
This compound is a valuable building block in medicinal chemistry for the synthesis of drug-like molecules and biologically active scaffolds. openaccessjournals.combiorxiv.org The tosylamide group not only acts as a directing group for C-H functionalization but can also participate in subsequent cyclization reactions to form various heterocyclic structures. mdpi.com This dual role allows for the efficient construction of complex molecular architectures from simple precursors. mdpi.com
A prominent application is the synthesis of isoindolinones, a scaffold present in numerous biologically active compounds. mdpi.comacs.org Starting from N-tosylbenzamides, ortho C-H activation followed by coupling with partners like alkenes, alkynes, or isocyanides leads to the formation of a five-membered heterocycle. mdpi.com For example, 2-benzyl-N-tosylbenzamides can undergo copper-catalyzed intramolecular sulfamidation to yield N-arylsulfonyl-1-arylisoindolinones. acs.org Similarly, fluorenones can also be synthesized through strategies involving N-tosylbenzamides. mdpi.com
The β-arylethylamine moiety, a critical scaffold in many biologically active molecules and neurotransmitters, can be synthesized using methods involving this compound derivatives. domainex.co.uk The versatility of this compound also extends to the synthesis of spiro-compounds, such as spiro[4.5]trienones, through electrochemical oxidative dearomatization of N-aryl alkynamides. chim.it Ruthenium-catalyzed reactions of N-tosylbenzamides with propargyl alcohols have been used to produce isoquinoline (B145761) derivatives, including a derivative of the cytotoxic natural product oxyavicine. researchgate.net These examples underscore the importance of this compound in generating molecular and functional diversity for drug discovery programs. mdpi.commdpi.comnih.gov
| Target Scaffold | Synthetic Strategy | Key Reagents/Catalysts | Significance | Reference |
|---|---|---|---|---|
| Isoindolinones | ortho-C-H activation followed by cyclization | Pd, Cu, or Ru catalysts | Core structure in many bioactive molecules. | mdpi.comacs.org |
| Fluorenones | C-H functionalization-cyclization sequence | Transition metal catalysts | Relevant scaffold in medicinal chemistry. | mdpi.com |
| β-Arylethylamines | Multicomponent dual-catalysis | Copper photocatalyst | Important scaffold in neurotransmitters and drugs. | domainex.co.uk |
| Spiro[4.5]trienones | Electrochemical oxidative dearomatization | Electrochemical cell | Access to complex spirocyclic systems. | chim.it |
| Oxyavicine Derivative | Ru(II)-catalyzed reaction with propargyl alcohols | Ru(II) complex | Synthesis of natural product derivatives. | researchgate.net |
Positron Emission Tomography (PET) is a powerful molecular imaging technique used in clinical diagnostics and drug development, which relies on molecules labeled with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C). nih.govnih.gov Carbon-11 is particularly attractive for labeling drug candidates because its incorporation has a minimal effect on the molecule's biochemical properties. nih.govmdpi.com The short half-life of ¹¹C (approximately 20.4 minutes) necessitates rapid and efficient radiolabeling methods. openmedscience.com
This compound and other acyl sulfonamides are important targets for ¹¹C labeling. A novel method has been developed for the carbon-11 labeling of acyl sulfonamides via a one-step, insertive [¹¹C]CO carbonylative cross-coupling reaction between an aryl halide and a sulfonamide. nih.gov This reaction provides a direct and efficient route to [¹¹C]acyl sulfonamides, including complex drug molecules, in excellent yields. nih.gov
This palladium-catalyzed carbonylation using [¹¹C]carbon monoxide ([¹¹C]CO) represents a significant advancement in the radiochemical toolbox for PET research. nih.gov Previously, the synthesis of such labeled compounds was often challenging, sometimes requiring multi-step procedures that were unreliable and hampered clinical translation. nih.gov The development of robust, one-step [¹¹C]CO carbonylation methods makes the synthesis of ¹¹C-labeled acyl sulfonamides more accessible and reliable, facilitating preclinical and clinical PET studies to investigate drug pharmacokinetics and target engagement in vivo. nih.govopenmedscience.com
| Labeling Method | ¹¹C Source | Precursors | Key Advantages | Reference |
|---|---|---|---|---|
| Insertive Carbonylative Cross-Coupling | [¹¹C]Carbon Monoxide ([¹¹C]CO) | Aryl halide and a sulfonamide | One-step, high yield, applicable to complex drug molecules. | nih.gov |
Future Directions and Emerging Research Areas in N Tosylbenzamide Chemistry
The chemical compound N-Tosylbenzamide and its derivatives are pivotal substrates and directing groups in modern organic synthesis. Research continues to push the boundaries of their application, focusing on developing more efficient, selective, and sustainable synthetic methodologies. Emerging research areas are concentrated on innovating catalytic systems, exploring stereoselective transformations, broadening the range of compatible molecules, adopting environmentally benign practices, and employing advanced computational tools to understand and predict reaction outcomes.
Q & A
Q. What are the common synthetic routes for N-tosylbenzamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
- N-Tosylbenzamide is typically synthesized via sulfonylation of benzamide derivatives using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or DMAP). Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of benzamide to TsCl) and temperature (0–25°C) to minimize byproducts like disulfonylated species .
- Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield and purity (>95%) are confirmed via HPLC or H NMR, with characteristic peaks for the tosyl group (δ 7.7–7.8 ppm for aromatic protons) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray crystallography is the gold standard for confirming the planar geometry of the tosylamide group and intermolecular hydrogen bonding patterns (e.g., monoclinic P2/c space group, unit cell parameters a = 25.0232 Å, b = 5.3705 Å) .
- Complementary techniques include FT-IR (C=O stretch at ~1650 cm), C NMR (carbonyl carbon at ~168 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What role does the N-tosyl group play in directing C–H activation reactions?
Methodological Answer:
- The N-tosylcarboxamide group acts as a directing group in palladium-catalyzed C–H functionalization. Its electron-withdrawing nature facilitates cyclopalladation at the ortho-position under mild conditions (room temperature, Pd(OAc), toluene solvent) .
- Applications include ortho-halogenation (Cl, Br) and alkoxylation, with yields ranging from 60–85% depending on substituent electronic effects .
Advanced Research Questions
Q. How can steric hindrance in this compound derivatives be mitigated during cyclization reactions?
Methodological Answer:
- Bulky substituents (e.g., 2-(1-phenylvinyl)) reduce cyclization efficiency due to steric clashes. Strategies include:
- Using smaller ligands (e.g., bathophenanthroline vs. bulkier alternatives) to enhance Pd catalyst accessibility .
- Adjusting solvent polarity (toluene > THF) to stabilize transition states .
Q. What mechanistic insights support the involvement of dioxetane intermediates in visible-light-promoted this compound reactions?
Methodological Answer:
- Trapping experiments with methionine and water under visible light (Fe/disulfide catalysis) isolate 2-(1,2-dihydroxyethyl)-N-tosylbenzamide, confirmed via HRMS. This supports dioxetane formation as a key step in aerobic oxidative cleavage .
- Computational studies (DFT) reveal a dominant syn-coplanar pathway for olefin insertion, with a rate-determining activation barrier of ΔG‡ = 26 kcal/mol .
Q. How do competing pathways (e.g., aldehyde formation vs. cyclization) affect reaction outcomes in this compound transformations?
Methodological Answer:
- Control experiments with benzaldehyde show no product formation, ruling out aldehyde intermediates. Instead, cyclization proceeds via simultaneous dioxetane cleavage and amino cyclization, as evidenced by HRMS detection of 7ai during styrene reactions .
- Kinetic isotope effects (KIE) and O-labeling studies further distinguish competing pathways .
Data-Driven Research Challenges
Q. How can contradictory data on catalytic efficiency in this compound reactions be resolved?
Methodological Answer:
- Discrepancies in Pd catalyst performance (e.g., Pd(OAc) vs. PdCl) often arise from ligand-solvent interactions. Systematic screening (e.g., using Design of Experiments, DoE) identifies optimal combinations:
Q. What computational tools are recommended for modeling this compound reaction mechanisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
